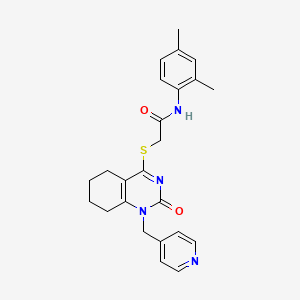
Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, closely related to the target compound, involves multistep chemical reactions. For instance, compounds within this family have been synthesized through reactions that involve cyclization of thioamides with chloroacetoacetate, showcasing the complexity and versatility of synthetic routes for thiadiazole compounds. These processes emphasize the importance of precise conditions for achieving high yields and desired selectivity (Tang Li-jua, 2015).
Molecular Structure Analysis
Structural analysis of thiadiazole derivatives, including X-ray crystallography and spectroscopic methods, reveals intricate details about molecular geometry, bonding patterns, and intermolecular interactions. For example, studies on related compounds demonstrate the significance of intramolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure, contributing to their chemical behavior and reactivity (D. Achutha et al., 2017).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. The reactions with nucleophiles, for instance, showcase the versatility of thiadiazole compounds in forming new bonds and structures, paving the way for the synthesis of complex molecules with tailored properties (R. Maadadi et al., 2016).
Scientific Research Applications
Antitumor Activity
Research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which share structural similarities with the specified compound, demonstrates potential antitumor activities. These compounds were synthesized and tested for in vitro antitumor activity against a range of human tumor cell lines, showing promising anticancer properties (El-Subbagh, Abadi, & Lehmann, 1999). Another study confirmed these findings, highlighting the synthesis and antitumor screening data of similar compounds (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Activities
The synthesis of thiazole and its fused derivatives, including those structurally related to the specified compound, has been explored for their antimicrobial activities. These compounds have been tested in vitro against bacterial and fungal isolates, displaying significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthetic Modifications and Characterizations
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound with structural features similar to the specified chemical, has been modified to study its antimicrobial activities against various bacterial and fungal strains. This research includes the synthesis, characterization, and structure-activity relationship analysis through 3D-QSAR studies, providing insights into the design of antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in cellular processes, resulting in the observed biological effects.
properties
IUPAC Name |
ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGLHFCALNRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)



![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)


![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
